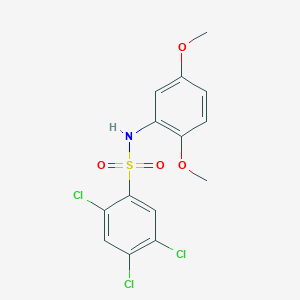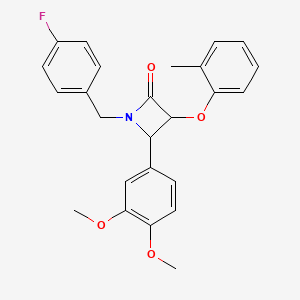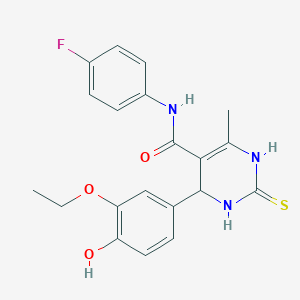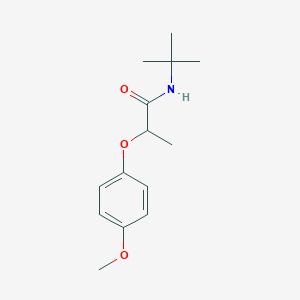![molecular formula C23H26N2O7 B4107737 4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4107737.png)
4-[5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
説明
Pyrazole derivatives are a class of compounds that have drawn significant attention due to their wide range of biological activities and applications in medicinal chemistry. The compound falls into this category due to its pyrazole core, supplemented with methoxyphenyl substituents, suggesting potential interest in pharmacological and materials science research.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the annulation methods or cyclocondensation reactions of hydrazines with various carbonyl compounds. For instance, Naveen et al. (2021) described an effective route for synthesizing substituted pyrazoles using a 3+2 annulation method, which involves the preparation of (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach followed by cyclocondensation with phenylhydrazine (Naveen et al., 2021). This method could be adapted for the synthesis of the compound by selecting appropriate starting materials and conditions that accommodate the dimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods and single-crystal X-ray diffraction studies. Kumarasinghe et al. (2009) demonstrated the importance of single-crystal X-ray analysis in determining the regioisomer of a pyrazole derivative, highlighting the role of crystallography in confirming molecular structures (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including cyclization and condensation, to form complex molecules. The reactivity of these compounds can be influenced by the nature of substituents on the pyrazole ring, as seen in studies by Bogza et al. (2005), who explored the reaction pathways of aminopyrazoles with aromatic and heterocyclic aldehydes (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can be determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the stability and suitability of these compounds for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding the chemistry of pyrazole derivatives. Spectroscopic methods, such as NMR and IR spectroscopy, alongside computational methods like DFT calculations, can provide detailed information on the electronic structure and chemical reactivity of these compounds.
For detailed information on the synthesis, structure, and properties of specific pyrazole derivatives and related compounds, the following references provide a wealth of knowledge:
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-29-15-6-8-19(30-2)16(12-15)18-13-17(24-25(18)22(26)9-10-23(27)28)14-5-7-20(31-3)21(11-14)32-4/h5-8,11-12,18H,9-10,13H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSWKNBHPHCVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4107662.png)

![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4107672.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4107673.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide hydrochloride](/img/structure/B4107678.png)





![3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4107723.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4107729.png)
![2-(1-naphthyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4107733.png)